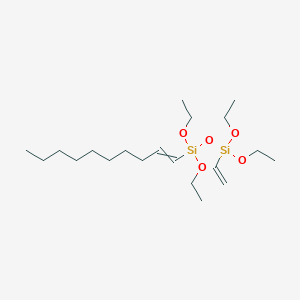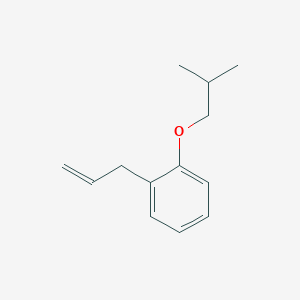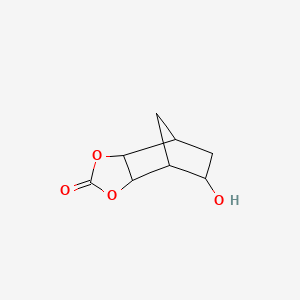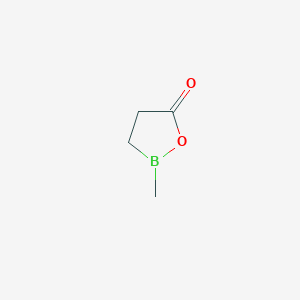
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyl group and a nitrophenyl group attached to the morpholine ring. Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of (2S)-4-benzylmorpholine with 4-nitrobenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields (2S)-4-benzyl-2-(4-aminophenyl)morpholine, while oxidation of the benzyl group yields (2S)-4-carboxy-2-(4-nitrophenyl)morpholine.
Wissenschaftliche Forschungsanwendungen
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent.
Biological Research: The compound is used as a tool in biological studies to investigate the role of specific molecular pathways and targets.
Chemical Biology: Researchers use this compound to develop chemical probes that can modulate biological processes. These probes help in understanding the underlying mechanisms of diseases and identifying potential drug targets.
Wirkmechanismus
The mechanism of action of (2S)-4-benzyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. One of the primary targets is the Bcl-2 family of proteins, which are involved in regulating apoptosis (programmed cell death). By inhibiting the activity of anti-apoptotic Bcl-2 proteins, this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine can be compared with other morpholine derivatives, such as:
(2S)-4-benzyl-2-(4-phenylmethoxyphenyl)morpholine: This compound has a phenylmethoxy group instead of a nitro group, which may result in different biological activities and chemical reactivity.
(2S)-4-benzyl-2-(4-aminophenyl)morpholine: This compound is the reduced form of this compound and has an amino group instead of a nitro group. It may exhibit different pharmacological properties due to the presence of the amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives.
Eigenschaften
CAS-Nummer |
920798-91-0 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
(2S)-4-benzyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C17H18N2O3/c20-19(21)16-8-6-15(7-9-16)17-13-18(10-11-22-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m1/s1 |
InChI-Schlüssel |
CVGSZGFRQBEGPV-QGZVFWFLSA-N |
Isomerische SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)

![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)

![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)


![2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)


![3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634013.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-](/img/structure/B12634016.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
